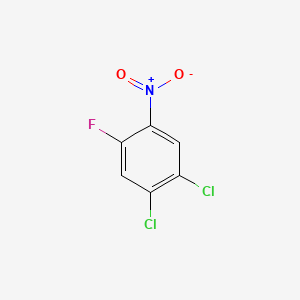

1,2-Dichloro-4-fluoro-5-nitrobenzene

Description

Properties

IUPAC Name |

1,2-dichloro-4-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOCDIKCKFOUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336466 | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-78-8 | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2339-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-fluoro-5-nitrobenzene is a poly-substituted aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique arrangement of electron-withdrawing groups and halogens on the benzene ring imparts specific reactivity, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its spectroscopic characteristics, a plausible synthetic protocol, and an exploration of its applications, particularly in the context of drug development.

Physicochemical Properties

This compound is typically a white to yellow solid or liquid, depending on purity and ambient temperature, with a relatively low melting point. Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Dichloro-2-fluoronitrobenzene | [1] |

| CAS Number | 2339-78-8 | [1] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | |

| Melting Point | 17 °C | |

| Boiling Point | 247 °C | |

| Density | ~1.596 - 1.61 g/mL at 25 °C | |

| Refractive Index | ~1.575 - 1.58 (at 20 °C) | |

| InChI | InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | [1] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)--INVALID-LINK--[O-] | [1] |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum is not publicly available, the expected ¹H NMR spectrum of this compound would be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The electron-withdrawing nature of the nitro and halogen substituents would shift these signals downfield. The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.[2][3]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.[4][5] Characteristic absorption bands are expected for:

-

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

-

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic of the nitro group.

-

C-Cl stretching: Found in the 850-550 cm⁻¹ region.[6]

-

C-F stretching: Typically appears as a strong band in the 1250-1000 cm⁻¹ range.

-

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 209.[1] Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with M+2 and M+4 peaks corresponding to the presence of ³⁷Cl isotopes.[7] Common fragmentation patterns for halogenated nitroaromatic compounds include the loss of the nitro group (NO₂) and halogen atoms.[1][8]

Synthesis Protocol

A common route for the synthesis of polychlorinated nitroaromatic compounds is the nitration of a suitable precursor. The following is a plausible, generalized protocol for the synthesis of this compound based on established methods for similar compounds.[9][10]

Diagram of Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise while maintaining the low temperature to create the mixed acid nitrating agent.

-

Nitration Reaction: To a separate reaction vessel, add the starting material, 1,2-dichloro-4-fluorobenzene. Cool the vessel to 0-10 °C. Add the prepared cold nitrating mixture dropwise to the stirred starting material at a rate that maintains the reaction temperature below 30 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction and Washing: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr).[11][12] The strong electron-withdrawing nitro group, positioned ortho and para to the halogen substituents, activates the aromatic ring towards attack by nucleophiles.

Regioselectivity in SₙAr Reactions

The positions ortho and para to the nitro group are highly electron-deficient, making them susceptible to nucleophilic attack. This results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] The fluorine atom at position 4 is para to the nitro group, while the chlorine at position 2 is ortho. Generally, in SₙAr reactions, fluorine is a better leaving group than chlorine, which can influence the regioselectivity of the substitution.[13] The specific outcome will depend on the nature of the nucleophile and the reaction conditions.

Diagram of SₙAr Mechanism

Caption: General mechanism for nucleophilic aromatic substitution (SₙAr).

Applications in Drug Development and Agrochemicals

This compound serves as a key building block in the synthesis of various biologically active molecules.

-

Pharmaceuticals: It is an important intermediate in the preparation of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[14] For instance, related structures are utilized in the synthesis of tyrosine kinase inhibitors like pazopanib, which is used to treat renal cell carcinoma and soft tissue sarcoma.[15][16][17] The substitution pattern allows for the sequential and regioselective introduction of different functionalities, which is a crucial strategy in building complex drug molecules. It is also a potential precursor for compounds like enasidenib, an inhibitor of mutant IDH2 for treating acute myeloid leukemia.[18][19]

-

Agrochemicals: This compound is also employed in the synthesis of modern pesticides and herbicides. The specific arrangement of substituents can be tailored to produce molecules with high efficacy and desired environmental profiles.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its safe and effective use in research and development. The ability to undergo regioselective nucleophilic aromatic substitution makes it a valuable tool for synthetic chemists aiming to construct complex, high-value molecules.

References

- 1. This compound | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Ftir and Laser Raman Spectruim of 1,2-Dichloro-4-Fluoro-5- Nitrobenzene – Material Science Research India [materialsciencejournal.org]

- 5. This compound(2339-78-8)FT-IR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]

- 10. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. rroij.com [rroij.com]

- 17. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-dichloro-4-fluoro-5-nitrobenzene, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in chemical principles, catering to the needs of professionals in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted benzene derivative whose utility in synthesis is dictated by the unique interplay of its functional groups. The presence of two chlorine atoms, a fluorine atom, and a powerful electron-withdrawing nitro group on the aromatic ring creates a highly activated system for specific chemical transformations.

Molecular Structure and Weight

The foundational attributes of this compound are its precise molecular arrangement and resulting mass.

The arrangement of substituents is critical. The nitro group, being a strong deactivating group for electrophilic substitution, profoundly influences the reactivity of the ring, particularly for nucleophilic aromatic substitution (SNAr).

Physicochemical Data

The physical properties of the compound are essential for its handling, storage, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White or colorless to yellow/orange powder or liquid | [2][3] |

| Melting Point | 17 °C (lit.) | [2][3][4] |

| Boiling Point | 247 °C (lit.) | [2][3][4] |

| Density | ~1.6 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D ~1.575-1.58 (lit.) | [2][3][4] |

| Purity (Typical) | ≥ 95-98% (GC) | [2][3][4] |

Note: The low melting point means this compound may be encountered as a solid or liquid at or near standard room temperature.

Synthesis Pathway: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in readily available literature, its structure strongly suggests a synthetic route based on the nitration of a halogenated precursor. The most logical precursor is 1,2-dichloro-4-fluorobenzene.

The underlying principle is an electrophilic aromatic substitution reaction. A nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is used to generate the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the existing halogen substituents guide the position of the incoming nitro group. Halogens are ortho-, para-directors. In 1,2-dichloro-4-fluorobenzene, the positions ortho and para to the fluorine atom are C3 and C5. The positions ortho and para to the chlorine atoms are C3, C6 (for C1-Cl) and C3, C4 (for C2-Cl). The C5 position is sterically less hindered and is activated by the para-directing fluorine and the ortho-directing C2-chlorine, making it the most probable site of nitration.

Caption: Probable synthesis route via electrophilic nitration.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its high reactivity towards nucleophiles, making it an excellent building block for more complex molecules.[2] This reactivity is a direct consequence of the potent electron-withdrawing nature of the nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound's utility. The electron density of the aromatic ring is significantly reduced, particularly at the positions ortho and para to the nitro group. This makes the carbon atoms attached to the chlorine and fluorine atoms susceptible to attack by nucleophiles.

The general mechanism proceeds in two steps:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion).

Regioselectivity: Which Halogen is Replaced?

The key question for a synthetic chemist is which of the three halogens will be substituted. The reactivity order in SNAr reactions is typically F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to attack.

In this compound:

-

The fluorine atom at C4 is para to the nitro group.

-

The chlorine atom at C2 is ortho to the nitro group.

-

The chlorine atom at C1 is meta to the nitro group.

Positions ortho and para to the nitro group are highly activated towards nucleophilic attack. The meta position is significantly less activated. Therefore, nucleophilic substitution will preferentially occur at either C2 or C4. Given the general reactivity trend of halogens in SNAr reactions, the C-F bond at the C4 position is the most likely site for substitution by common nucleophiles (e.g., amines, alkoxides). However, the specific reaction conditions (nucleophile, solvent, temperature) can influence this selectivity.

Caption: Logical flow of reactivity for nucleophilic substitution.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its utility stems from its ability to introduce a substituted aniline or phenol moiety after nucleophilic substitution and subsequent reduction of the nitro group.

-

Pharmaceutical Development: It serves as a precursor for creating anti-inflammatory and anti-cancer agents.[2] The substituted benzene core it provides is a common scaffold in many biologically active molecules.

-

Agricultural Chemicals: The compound is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[2]

While specific, publicly documented examples of blockbuster drugs derived from this exact starting material are scarce, its structural motifs are prevalent in medicinal chemistry. Researchers leverage this intermediate to perform substitutions with complex amines or alcohols, followed by reduction of the nitro group to an amine, which can then be further functionalized.

Experimental Protocols: Handling and Safety

As a senior scientist, ensuring safety and procedural integrity is paramount. This compound possesses moderate acute toxicity and is an irritant.

Safety and Hazard Information

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure experimental reproducibility.

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

-

Respirator: For weighing or operations that may generate dust, a respirator with an appropriate filter (e.g., N95 or ABEK type) is advised.[4]

-

-

Dispensing and Weighing:

-

As the melting point is 17°C, the material may be liquid. If solid, handle as a powder.

-

Use anti-static spatulas and a weigh boat within the fume hood.

-

Close the container immediately after use to prevent absorption of moisture and contamination.

-

-

Waste Disposal:

-

Dispose of contaminated materials and waste solutions in a designated, sealed hazardous waste container.

-

Follow all local, state, and federal regulations for chemical waste disposal.

-

-

Spill Response:

-

Evacuate the immediate area.

-

Absorb liquid spills with an inert material (e.g., vermiculite, sand).

-

For solid spills, carefully sweep up the material to avoid raising dust.

-

Clean the spill area with an appropriate solvent and decontaminate.

-

Caption: A standard, safety-conscious laboratory workflow.

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from the predictable, yet tunable, reactivity conferred by its specific pattern of halogen and nitro substituents. A thorough understanding of its molecular properties, the principles of SNAr reactivity it is governed by, and strict adherence to safety protocols are essential for any researcher, scientist, or drug development professional aiming to leverage this compound in the creation of novel and valuable molecules.

References

-

This compound, PubChem, [Link]

Sources

Synthesis pathway for 1,2-Dichloro-4-fluoro-5-nitrobenzene

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene

This guide provides a comprehensive overview of the synthesis of this compound (CAS No: 2339-78-8), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a combination of halogen and nitro functional groups, makes it a reactive and versatile building block for more complex organic molecules.[1][2] We will delve into the primary synthesis pathway, including the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-purity yield.

The most direct and industrially viable method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1,2-dichloro-4-fluorobenzene.

Mechanistic Rationale and Directing Effects

The success of this synthesis hinges on understanding the directing effects of the substituents already present on the benzene ring. In 1,2-dichloro-4-fluorobenzene, we have three halogen atoms. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I effect), which makes the aromatic ring less nucleophilic than benzene itself.[3] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps stabilize the carbocation intermediate (the sigma complex) formed during the substitution.[4][5]

The key to predicting the regioselectivity of the nitration lies in analyzing the positions available for the incoming electrophile (the nitronium ion, NO₂⁺):

-

Position 3: ortho to Cl (at C2) and meta to F (at C4) and Cl (at C1).

-

Position 5: ortho to F (at C4) and meta to Cl (at C1) and Cl (at C2).

-

Position 6: ortho to Cl (at C1) and meta to F (at C4) and Cl (at C2).

The fluorine atom, despite being the most electronegative, has the most effective resonance donation (+M effect) due to better orbital overlap between its 2p orbital and the carbon 2p orbital of the ring.[3] This makes the positions ortho and para to the fluorine atom more activated towards electrophilic attack compared to the positions activated by chlorine. The nitro group is therefore directed predominantly to position 5, which is ortho to the fluorine and para to one of the chlorine atoms, resulting in the desired product, this compound.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[6]

Synthesis Pathway Diagram

Caption: Primary synthesis pathway for this compound.

Alternative Synthetic Considerations: The Sandmeyer Reaction

While direct nitration is the preferred route, it is theoretically possible to construct the target molecule using other classic reactions. One such method is the Sandmeyer reaction, which is used to synthesize aryl halides from aryl diazonium salts.[7][8]

This multi-step approach would likely begin with an aniline derivative, such as 4,5-dichloro-2-fluoroaniline.[9] This aniline would undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate could then be treated with a copper(I) halide to introduce a different halogen. However, to arrive at the target nitro compound, a variation would be required, making this pathway significantly more complex and less efficient than direct nitration of the readily available 1,2-dichloro-4-fluorobenzene precursor.

Caption: Conceptual alternative pathway via a Sandmeyer-type reaction.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the nitration of similar halogenated benzene derivatives.[10]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dichloro-4-fluorobenzene | 164.99 | 165.0 g | 1.0 |

| Fuming Nitric Acid (98%) | 63.01 | 70.7 g (45.3 mL) | 1.12 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 70.7 g (38.4 mL) | 0.72 |

| Ice Water | - | As needed | - |

| 5% Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Reactor Setup: Equip a 500 mL four-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Charge Starting Material: Add 165.0 g (1.0 mol) of 1,2-dichloro-4-fluorobenzene to the reaction flask.

-

Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add 70.7 g of concentrated sulfuric acid to 70.7 g of fuming nitric acid. Allow the mixture to cool to room temperature.

-

Addition of Nitrating Mixture: Begin stirring the 1,2-dichloro-4-fluorobenzene in the reaction flask. Slowly add the prepared nitrating mixture dropwise from the dropping funnel. Maintain the internal reaction temperature between 50-60°C. Use a water bath for cooling if necessary.

-

Reaction Digestion: After the addition is complete, continue stirring the mixture at 50-60°C for 3 hours to ensure the reaction goes to completion.

-

Quenching and Phase Separation: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. The crude product will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution until the washings are neutral (to remove residual acid). Finally, wash again with water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent/any unreacted starting material under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation. The boiling point is approximately 247°C at atmospheric pressure.[11]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Data

The final product, this compound, is typically a white to yellow powder or liquid, as its melting point is close to room temperature.[2]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2339-78-8 | [11][12] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [11][12] |

| Molecular Weight | 209.99 g/mol | [12] |

| Appearance | White/colorless to yellow/orange powder or liquid | [2] |

| Melting Point | 17 °C (lit.) | [11][13] |

| Boiling Point | 247 °C (lit.) | [11] |

| Density | 1.596 - 1.61 g/mL at 25 °C (lit.) | [2] |

Representative Yield and Purity

Based on similar nitration reactions reported in patent literature, the following results can be expected.

| Parameter | Expected Value | Analysis Method |

| Yield | >95% (molar) | Gravimetric |

| Purity | >99% | Gas Chromatography (GC) |

Note: These values are based on the nitration of 2,4-dichlorofluorobenzene and serve as a representative expectation for this analogous synthesis.[10]

Conclusion

The synthesis of this compound is most effectively achieved through the direct nitration of 1,2-dichloro-4-fluorobenzene using a standard mixed-acid procedure. A thorough understanding of the electronic effects of the halogen substituents is crucial for predicting the regiochemical outcome of this electrophilic aromatic substitution. The provided protocol, which emphasizes careful control of temperature and a comprehensive workup procedure, offers a reliable pathway to obtaining a high yield and high purity of this valuable chemical intermediate.

References

-

Sandmeyer reaction. Wikipedia. [Link]

-

4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

-

1,2-Dichloro-4-nitrobenzene. Wikipedia. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

- US4164517A - Preparation of fluoronitrobenzene.

-

Nucleophilic Aromatic Substitution. Catalyst Education. [Link]

-

This compound | CAS#:2339-78-8. Chemsrc. [Link]

- US3900519A - Process for preparing para-fluoroanilines.

-

This compound | C6H2Cl2FNO2 | CID 533951. PubChem. [Link]

-

Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

-

Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

-

Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]

-

Synthesis of 4, 5-dichloro-2-fluoronitrobenzene. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju. [Link]

-

Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. YouTube. [Link]

-

Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 11. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | this compound | SynQuest Laboratories [synquestlabs.com]

- 12. This compound | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | CAS#:2339-78-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

1,2-Dichloro-4-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules.[1][2] Its chemical structure, characterized by the presence of two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and agrochemical development.[3] The IUPAC name for this compound is this compound, and it is also known by synonyms such as 4,5-dichloro-2-fluoronitrobenzene.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, key synthetic applications, and safety considerations, tailored for professionals in the field of drug discovery and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2339-78-8 | [1] |

| Molecular Formula | C6H2Cl2FNO2 | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| Appearance | White or colorless to yellow to orange powder or liquid | [2] |

| Melting Point | 17 °C | [4] |

| Boiling Point | 247 °C | [4] |

| Density | 1.596 g/mL at 25 °C | [4] |

| Refractive Index | 1.575 at 20 °C | [4] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Comprehensive spectral data, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS), are available through public databases such as PubChem.[1] A summary of the available spectroscopic data is provided below:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the two hydrogen atoms on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, notably the nitro group (NO2) and the carbon-halogen bonds.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.[1]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the nitration of a corresponding dichlorofluorobenzene precursor. The following is a representative experimental protocol adapted from a similar synthesis.[7] This process involves the electrophilic aromatic substitution of 1,2-dichloro-4-fluorobenzene using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 1,2-Dichloro-4-fluorobenzene

Materials:

-

1,2-Dichloro-4-fluorobenzene

-

Fuming Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

A suitable alkali solution (e.g., sodium carbonate solution) for washing

-

A suitable organic solvent (e.g., dichloromethane) for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a four-neck flask equipped with a stirrer, thermometer, and dropping funnel, add the desired amount of 1,2-dichloro-4-fluorobenzene.

-

Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid to concentrated sulfuric acid in a separate vessel, keeping the mixture cool in an ice bath. A common weight ratio for the mixed acid is 1:1.[7]

-

Cool the flask containing the 1,2-dichloro-4-fluorobenzene to 0-5 °C using an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the stirred 1,2-dichloro-4-fluorobenzene, ensuring the reaction temperature is maintained between 50 and 60 °C.[7]

-

After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 3 hours) to ensure the reaction goes to completion.[7]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer. Wash the organic layer sequentially with water and a dilute alkali solution to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by techniques such as distillation or chromatography to achieve the desired purity.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications in Drug Discovery

The strategic placement of electron-withdrawing groups (nitro and halogens) on the benzene ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity is the cornerstone of its utility in the synthesis of pharmaceuticals and agrochemicals, where it serves as a scaffold to introduce various functional groups.[3]

The fluorine atom, being the most electronegative halogen, is typically the most susceptible to nucleophilic attack and displacement. This selective reactivity allows for the sequential introduction of different nucleophiles, providing a powerful tool for building molecular complexity.

Representative Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following is a general protocol for a nucleophilic aromatic substitution reaction using this compound with an amine nucleophile. This type of reaction is fundamental in the synthesis of many biologically active compounds.

Materials:

-

This compound

-

Amine nucleophile (e.g., a primary or secondary amine)

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Water

-

A suitable organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen polar aprotic solvent.

-

Add the amine nucleophile (typically 1.1-1.5 equivalents) to the solution.

-

Add the base (typically 2.0 equivalents) to the reaction mixture.

-

Stir the reaction at a suitable temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C), and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired substituted product.

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Biological Activity and Relevance in Drug Development

While this compound itself is primarily regarded as a synthetic intermediate, its derivatives have been explored for various biological activities. It is a key building block in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.[3] The ability to introduce diverse functionalities onto this scaffold through SNAr reactions allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The specific biological activity of any resulting molecule is highly dependent on the nature of the nucleophile that is introduced.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the fields of pharmaceutical and agrochemical research. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable platform for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for scientists and researchers aiming to leverage this compound in their synthetic endeavors. A thorough understanding of its chemistry and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P

-

ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... [Link]

-

Material Science Research India. Ftir and Laser Raman Spectruim of 1,2-Dichloro-4-Fluoro-5- Nitrobenzene. [Link]

-

Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Link]

-

ChemSrc. This compound | CAS#:2339-78-8. [Link]

-

YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

Sources

- 1. This compound | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound(2339-78-8)FT-IR [chemicalbook.com]

- 6. Ftir and Laser Raman Spectruim of 1,2-Dichloro-4-Fluoro-5- Nitrobenzene – Material Science Research India [materialsciencejournal.org]

- 7. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: 1,2-Dichloro-4-fluoro-5-nitrobenzene is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the reactivity conferred by its unique combination of halogen and nitro functional groups[1]. The successful design, optimization, and scale-up of synthetic routes involving this compound are critically dependent on a thorough understanding of its solubility characteristics. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting yield, purity, and cost-effectiveness[2][3]. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this halogenated nitroaromatic compound. While specific quantitative solubility data is not widely available in published literature, this document delivers a field-proven, detailed experimental protocol for determining thermodynamic equilibrium solubility via the universally recognized shake-flask method. We will explore the causal relationships between the molecular structure of the solute, solvent properties, and the resulting solubility, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for their work.

Core Characteristics of this compound

Understanding the physicochemical properties of a solute is the first principle in predicting and explaining its solubility behavior. The molecule's structure dictates its polarity, molecular weight, and the types of intermolecular forces it can form, which are the primary determinants of its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2339-78-8 | [1][4] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1][4] |

| Molecular Weight | 209.99 g/mol | [1][5] |

| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | [1] |

| Melting Point | 17 °C | [1][4] |

| Boiling Point | 247 °C | [1][4] |

| Density | ~1.6 g/mL at 25 °C |[1][4] |

The presence of a nitro group (-NO₂) and three halogen atoms (two chlorine, one fluorine) on the benzene ring creates a molecule with significant polarity. The electronegative oxygen, chlorine, and fluorine atoms induce dipole moments. However, the core benzene ring is nonpolar. This dual nature suggests that its solubility will be highly dependent on the solvent's ability to interact with either the polar functional groups or the nonpolar aromatic ring. Its low melting point of 17 °C indicates that it can be a liquid or a low-melting solid at or near standard room temperature, which can influence handling during solubility experiments.

The significance of this compound is rooted in its utility as a building block in medicinal and agricultural chemistry, where it serves as a precursor for anti-inflammatory agents, anti-cancer agents, and crop protection chemicals[1]. In these applications, achieving sufficient solubility is paramount for ensuring the compound is available for reaction, which directly influences process efficiency and product yield[6][7].

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of solvent at a specified temperature to form a saturated solution[8]. This process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[9].

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents have O-H bonds, allowing them to act as hydrogen bond donors and acceptors. They will interact favorably with the polar nitro group of this compound.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have dipole moments but lack O-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions, which should lead to good solubility for the target compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are more likely to dissolve the nonpolar aromatic portion of the molecule. Solubility in these solvents will depend on the balance between the energy required to break the solute's crystal lattice and the energy gained from solute-solvent interactions.

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (like DMSO) added to an aqueous buffer[10][11]. It's a non-equilibrium measurement used in high-throughput screening but can be misleading as it may result in a supersaturated, thermodynamically unstable solution[12].

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid material at a specific temperature and pressure[12][13]. For process chemistry and formulation, this is the most critical value, and it is determined using methods like the shake-flask technique[14].

Quantitative Solubility Analysis: A Predictive Approach

As of this writing, a comprehensive, publicly available database detailing the quantitative solubility of this compound across a range of organic solvents is not available. This necessitates experimental determination for any specific application. However, based on the theoretical principles discussed, we can make qualitative predictions.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Solvents can hydrogen bond with the nitro group and engage in dipole-dipole interactions with the C-X bonds. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions with the polar functional groups of the solute are expected. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of the solvent and solute can engage in π-stacking, and van der Waals forces are compatible. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low | The significant polarity of the solute's functional groups is incompatible with the nonpolar nature of these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity is similar, and these solvents are generally effective for a wide range of organic compounds. |

Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold-standard and most reliable technique for measuring thermodynamic solubility[14]. The following protocol is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that a saturated solution is formed and equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the liquid phase is then determined analytically.

Materials and Reagents:

-

This compound (purity ≥ 98%)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge capable of holding the selected vials/flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a glass vial. "Excess" is critical; a good starting point is 5-10 times the expected amount, or enough to ensure undissolved solid remains visible at the end of the experiment[15].

-

Accurately add a known volume of the pre-equilibrated solvent (at the target temperature) to the vial.

-

Prepare at least three replicate samples for each solvent to ensure reproducibility[16].

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard[15][17]. Causality Insight: Shorter times may lead to an underestimation of solubility (kinetic measurement), while longer times ensure the dissolution and precipitation rates have equalized (thermodynamic equilibrium)[13]. A self-validating approach involves taking measurements at 24h and 48h; if the values are consistent, equilibrium has been reached[15].

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the test temperature for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid. This step is crucial to avoid transferring solid particles into the analytical sample.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality Insight: Filtration removes any fine particulates that were not pelleted by centrifugation, preventing artificially high concentration readings.

-

-

Analysis and Calculation:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC with a calibration curve.

-

Calculate the concentration in the original undiluted filtrate. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Interplay of Molecular Structure and Solubility

The solubility of this compound is a direct consequence of the balance of forces between the solute molecules themselves and between the solute and solvent molecules. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of the target compound.

High solubility is achieved when the solute's dominant molecular features match the solvent's characteristics. For this compound, its significant polarity means it will dissolve well in polar solvents. Its aromatic character also allows for solubility in nonpolar aromatic solvents like toluene, but its polarity makes it poorly soluble in nonpolar aliphatic solvents like hexane.

Conclusion

While this compound is a vital chemical intermediate, a critical gap exists in the public domain regarding its quantitative solubility in common organic solvents. This guide has provided the necessary theoretical foundation and a robust, detailed experimental protocol based on the shake-flask method to empower researchers to generate this crucial data. An accurate understanding and determination of its thermodynamic solubility are indispensable for the efficient design of synthetic processes, the development of purification strategies, and the successful formulation of products in the pharmaceutical and agrochemical industries. It is recommended that a systematic study be conducted to create a comprehensive solubility profile of this compound in a diverse range of solvents and at various temperatures to support future research and development.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

API Solubility and Partition Coefficient - Pharma Innovation. (n.d.). Pharma Innovation. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Protocols.io. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Shake Flask Method Summary - BioAssay Systems. (n.d.). BioAssay Systems. Retrieved from [Link]

-

This compound | C6H2Cl2FNO2 | CID 533951 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design. (2025, December 13). ACS Publications. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules | Semantic Scholar. (2020, June 25). Semantic Scholar. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Ascendia Pharma. Retrieved from [Link]

-

Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - NIH. (2025, July 3). National Institutes of Health. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books. (2015, November 20). Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023, July 7). Chemistry LibreTexts. Retrieved from [Link]

-

Factors Affecting Solubility | CK-12 Foundation. (2012, February 23). CK-12 Foundation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. bioassaysys.com [bioassaysys.com]

Introduction: The Role of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-fluoro-5-nitrobenzene

This compound is a halogenated nitroaromatic compound that serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its strategic combination of chloro, fluoro, and nitro functional groups imparts a unique reactivity profile, making it a valuable building block for professionals in drug development and agricultural science.[1] The compound's utility is particularly pronounced in the creation of targeted pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of potent herbicides and pesticides.[1]

This guide provides an in-depth examination of two fundamental physicochemical properties of this compound: its melting and boiling points. A thorough understanding of these properties is paramount for its handling, purification, and application in further synthetic endeavors. We will delve into the theoretical underpinnings of phase transitions and present detailed, field-proven protocols for their accurate determination, ensuring both scientific rigor and practical applicability for researchers and scientists.

Physicochemical Data Summary

The fundamental physical constants of this compound are essential for its proper identification, handling, and use in experimental settings. The following table consolidates these key properties from verified sources.

| Property | Value | Source(s) |

| CAS Number | 2339-78-8 | [2] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1][2] |

| Molecular Weight | 209.99 g/mol | [1][2] |

| Melting Point | 17 °C | [1][2][3] |

| Boiling Point | 247 °C (lit.) | [1][2][3] |

| Density | 1.596 - 1.61 g/mL | [1][2] |

| Refractive Index | n20/D 1.575 - 1.58 | [1][2][3] |

| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | [1][3] |

Theoretical Framework: Understanding Phase Transitions

The melting and boiling points are definitive physical properties that provide critical insights into the purity and identity of a substance.

Melting Point: A Criterion for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[4] For a pure crystalline compound, this transition is sharp, typically occurring over a narrow range of 0.5-1°C.[4] This sharpness is a hallmark of purity. The presence of even small amounts of miscible impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range (often greater than 2°C).[4] This phenomenon, known as melting point depression, is a fundamental tool for assessing the purity of a synthesized compound.

Boiling Point: A Reflection of Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[4] This property is a direct measure of the strength of intermolecular forces within the liquid. The boiling point is crucial for characterization and is a key parameter in purification techniques such as distillation. It is important to note that the boiling point is pressure-dependent; a reduction in atmospheric pressure will lower the boiling point.[4][5]

Experimental Protocols for Determination

The following protocols describe standard, reliable methods for determining the melting and boiling points of this compound.

Protocol 1: Melting Point Determination via the Capillary Method

This method is the standard for accurately determining the melting point of a crystalline solid. Given that the melting point of this compound is 17°C, the sample must be cooled to a solid state before measurement.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a watch glass and cool it on an ice bath to solidify the compound.

-

Capillary Loading: Gently press the open end of a capillary tube into the solidified sample. A small amount of solid should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The goal is to have a densely packed column of 2-3 mm at the bottom of the tube. A well-packed sample ensures uniform heat transfer.

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus). Ensure the heating block is at a temperature well below the expected melting point.

-

Rapid Initial Heating: Heat the sample rapidly to determine an approximate melting range. This saves time and establishes a ballpark figure.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6] A slow heating rate is critical for an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2. For a pure sample, this range should be narrow.

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: The compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [7]It causes skin and serious eye irritation. [7]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

The melting point of 17°C and boiling point of 247°C are key identifiers for this compound. Accurate determination of these values is a fundamental step in quality control, ensuring the purity of the material for subsequent use in pharmaceutical and agrochemical synthesis. The protocols outlined in this guide represent robust, validated methods that, when executed with precision, yield reliable and reproducible data, upholding the principles of scientific integrity essential for research and development professionals.

References

-

This compound | C6H2Cl2FNO2 | CID 533951 - PubChem. [Link]

-

This compound | CAS#:2339-78-8 - Chemsrc. [Link]

-

Determination of melting and boiling points - SlideShare. [Link]

-

Melting point determination - University of Calgary. [Link]

-

Determination of Melting points and Boiling points - Learning Space. [Link]

-

Experiment 1 - Melting Points - University of Missouri–St. Louis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. This compound | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5-Dichloro-2-fluoronitrobenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4,5-dichloro-2-fluoronitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core characteristics, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development.

Core Characteristics of 4,5-Dichloro-2-fluoronitrobenzene

4,5-Dichloro-2-fluoronitrobenzene is a polysubstituted aromatic compound with the chemical formula C₆H₂Cl₂FNO₂. The strategic placement of its functional groups—two chlorine atoms, a fluorine atom, and a nitro group—on the benzene ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 4,5-Dichloro-2-fluoronitrobenzene

| Property | Value | Source |

| CAS Number | 2339-78-8 | |

| Molecular Formula | C₆H₂Cl₂FNO₂ | |

| Molecular Weight | 209.99 g/mol | |

| Melting Point | 17 °C | |

| Boiling Point | 247 °C | |

| Density | 1.596 g/cm³ | |

| Refractive Index | 1.575 @ 20 °C |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two aromatic protons, each appearing as a doublet due to coupling with the adjacent fluorine atom. The strong electron-withdrawing effect of the nitro group and the halogens will shift these protons downfield.

-

H-3: Expected to appear as a doublet with a small coupling constant, influenced by the ortho-fluorine and meta-chlorine.

-

H-6: Expected to appear as a doublet with a larger coupling constant, influenced by the ortho-nitro group and meta-chlorine.

For comparison, the aromatic protons of 4-fluoronitrobenzene appear at approximately δ 7.24 and 8.26 ppm.[1][2] The additional chlorine atoms in 4,5-dichloro-2-fluoronitrobenzene will likely cause further downfield shifts.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be significantly influenced by the electronegative substituents. Based on data for similar compounds, the carbon attached to the fluorine is expected to have a chemical shift in the range of 150-160 ppm with a large ¹JCF coupling constant.[3][4][5]

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A study of the FT-IR and Laser Raman spectra of 1,2-dichloro-4-fluoro-5-nitrobenzene has been reported, confirming the presence of the key functional groups.[6] Key expected vibrational bands include:

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions typically around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

-

C-F stretching: A strong band in the region of 1200-1250 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, typically between 700 and 850 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.[7] Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[8][9]

Synthesis of 4,5-Dichloro-2-fluoronitrobenzene

A common synthetic route to 4,5-dichloro-2-fluoronitrobenzene involves a multi-step process starting from 4-fluoroaniline. This pathway includes acetylation, chlorination, hydrolysis, and nitration steps.[10] An alternative approach for a related compound, 4-chloro-2-fluoronitrobenzene, has been developed from 3-chloroaniline, involving acetylation, nitration, deprotection, and a Schiemann reaction.[11]

Caption: Synthetic workflow for 4,5-dichloro-2-fluoronitrobenzene.

Key Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group and the fluorine atom makes the aromatic ring of 4,5-dichloro-2-fluoronitrobenzene highly susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in this activated system, is readily displaced by a variety of nucleophiles.

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[12]

Caption: General mechanism of the SₙAr reaction.

Experimental Protocol: SₙAr with an Amine Nucleophile

This protocol provides a general procedure for the reaction of 4,5-dichloro-2-fluoronitrobenzene with a primary or secondary amine.

Materials:

-

4,5-Dichloro-2-fluoronitrobenzene

-

Amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a round-bottom flask, add 4,5-dichloro-2-fluoronitrobenzene (1.0 eq) and dissolve it in DMF.

-

Add the amine (1.1-1.5 eq) to the solution.

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

4,5-Dichloro-2-fluoronitrobenzene is a valuable precursor for the synthesis of various biologically active molecules, particularly in the development of anticancer agents. Its utility is highlighted in the synthesis of inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, which is a key regulator of apoptosis.[10][13][14]

Case Study: Synthesis of a Key Intermediate for Venetoclax

Venetoclax (ABT-199) is a potent and selective Bcl-2 inhibitor used in the treatment of certain types of leukemia.[10][13] The synthesis of Venetoclax involves the preparation of complex heterocyclic intermediates, and 4,5-dichloro-2-fluoronitrobenzene can serve as a starting material for a key fragment of the final molecule.

While specific, detailed protocols for the synthesis of Venetoclax intermediates from 4,5-dichloro-2-fluoronitrobenzene are proprietary, the general synthetic strategy involves an initial SₙAr reaction followed by a series of transformations to build the complex molecular architecture.

Caption: General synthetic approach to a Venetoclax intermediate.

Safety and Handling

4,5-Dichloro-2-fluoronitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12] Always consult the Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Lab coat

-

Respiratory protection if ventilation is inadequate

First Aid Measures:

-

After inhalation: Move to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water.

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

4,5-Dichloro-2-fluoronitrobenzene is a versatile and highly reactive building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern allows for facile functionalization via nucleophilic aromatic substitution, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective use in research and development.

References

- Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. (URL not available)

-

Synthetic Routes for Venetoclax at Different Stages of Development - ResearchGate. ([Link])

-

Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. ([Link])

-